molecular formula C21H16N4O3 B2401167 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 862810-27-3

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2401167
CAS RN: 862810-27-3
M. Wt: 372.384
InChI Key: ZERUCAAHCORNBT-UHFFFAOYSA-N
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Description

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds are important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .


Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines has been achieved through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . An efficient and recyclable catalyst for the synthesis of these compounds is the Brønsted acidic ionic liquid . The reactions proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under an atom-economical pathway .


Chemical Reactions Analysis

The chemical reactions involving benzo[4,5]imidazo[1,2-a]pyrimidines have been studied extensively. These reactions include carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reaction .

Scientific Research Applications

Anticancer Properties

The compound has shown promise as a potential anticancer agent. Researchers have synthesized novel KRAS G12C inhibitors based on the imidazo[1,2-a]pyridine scaffold. These inhibitors exhibit covalent binding to the KRAS G12C-mutated NCI-H358 cells, making them a potential lead compound for treating intractable cancers .

Antimicrobial Activity

While specific studies on this compound’s antimicrobial properties are limited, its structural features suggest potential applications. Further investigation is needed to explore its effectiveness against bacteria and fungi .

Gastric Ulcer Treatment

Some imidazo pyridinone compounds have demonstrated efficacy in treating gastric ulcers. Investigating whether this compound shares similar properties could be worthwhile .

Mechanism of Action

Target of Action

The compound, N-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide, belongs to the class of nitrogen heterocycles . Nitrogen heterocycles are found in various enzymes, proteins, and most importantly, DNA . They are quite important due to their ability to bind with various living systems . Therefore, the primary targets of this compound could be certain enzymes or proteins within the cell.

Mode of Action

It’s known that many drugs containing nitrogen heterocycles at their cores have the ability to bind with various living systems . This suggests that the compound might interact with its targets, possibly causing changes in their function or activity.

Biochemical Pathways

Given the compound’s potential to bind with various living systems , it can be inferred that it may influence a variety of biochemical pathways, depending on the specific targets it interacts with.

Pharmacokinetics

The synthesis of similar compounds has been reported to proceed smoothly with a broad scope of substrates, providing the expected products in good to excellent yields under an atom-economical pathway . This suggests that the compound might have favorable bioavailability.

Result of Action

It’s known that many drugs containing nitrogen heterocycles at their cores have the ability to bind with various living systems . This suggests that the compound might cause changes at the molecular and cellular level, possibly altering the function or activity of its targets.

Action Environment

The synthesis of similar compounds has been reported to proceed under metal-free and solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c1-13-3-4-14(17-11-25-8-2-7-22-21(25)24-17)9-16(13)23-20(26)15-5-6-18-19(10-15)28-12-27-18/h2-11H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERUCAAHCORNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide

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